tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate
Description
tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate is a complex organic compound that features a tert-butyl group, a dioxolane ring, and a carbamate functional group
Properties
IUPAC Name |
tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-11(12-10-19-15(5,6)20-12)16-8-9-17(7)13(18)21-14(2,3)4/h11-12,16H,8-10H2,1-7H3/t11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGSIRYTVGSGJ-PIJUOVFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)NCCN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1COC(O1)(C)C)NCCN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyl carbamate, followed by the introduction of the dioxolane ring through a series of reactions involving aldehydes or ketones. The final step often involves the formation of the carbamate linkage under controlled conditions, such as using carbonyldiimidazole (CDI) or other coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamate to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and dioxolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxolane ring may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group and is used in similar synthetic applications.
tert-Butyl 2-(methylamino)ethylcarbamate: Shares structural similarities and is used in organic synthesis.
Uniqueness
tert-Butyl N-[2-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]ethyl]-N-methylcarbamate is unique due to the presence of the dioxolane ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
